molecular formula C5H8N4 B12963321 6-(Aminomethyl)pyrazin-2-amine

6-(Aminomethyl)pyrazin-2-amine

Cat. No.: B12963321
M. Wt: 124.14 g/mol
InChI Key: QIABODWPJIHQAC-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyrazin-2-amine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrazine, characterized by the presence of an aminomethyl group attached to the second position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with aminomethylating agents. One common method is the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia, followed by reduction to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can modify the aminomethyl group, leading to different substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications.

Scientific Research Applications

6-(Aminomethyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Picolylamine: An organic compound with a similar structure, used as a ligand in coordination chemistry.

    2-Aminopyrazine: Another pyrazine derivative with potential biological activities.

Uniqueness

6-(Aminomethyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group provides versatility in chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

6-(aminomethyl)pyrazin-2-amine

InChI

InChI=1S/C5H8N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,1,6H2,(H2,7,9)

InChI Key

QIABODWPJIHQAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)N)CN

Origin of Product

United States

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